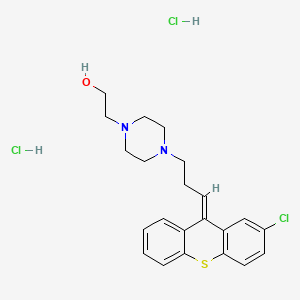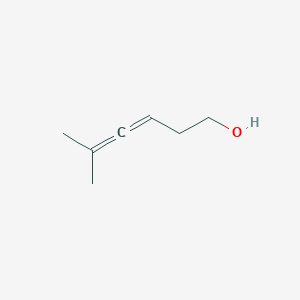
3,4-Hexadien-1-ol, 5-methyl-
Overview
Description
3,4-Hexadien-1-ol, 5-methyl-, also known as geraniol, is a natural organic compound that is commonly found in essential oils of various plants. It is a colorless liquid with a strong, sweet, and floral aroma that is widely used in perfumes, cosmetics, and food flavorings. Geraniol has also been extensively studied for its potential therapeutic properties, particularly its anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 3,4-Hexadien-1-ol, 5-methyl- is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Geraniol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate antioxidant enzymes, such as superoxide dismutase and catalase. Geraniol has also been found to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase enzymes.
Biochemical and Physiological Effects
Geraniol has been shown to have a range of biochemical and physiological effects in vivo and in vitro. These effects include the reduction of oxidative stress and inflammation, the inhibition of cancer cell growth and proliferation, and the modulation of immune function. Geraniol has also been found to have antimicrobial properties, particularly against Gram-positive bacteria and fungi.
Advantages and Limitations for Lab Experiments
Geraniol has several advantages for use in laboratory experiments, including its relative abundance and low toxicity. However, it also has some limitations, such as its volatility and potential for oxidation. Geraniol may also exhibit variability in its biological effects depending on the source and purity of the compound.
Future Directions
There are several future directions for research on 3,4-Hexadien-1-ol, 5-methyl-. One area of interest is the development of novel therapeutic agents based on the structure and properties of 3,4-Hexadien-1-ol, 5-methyl-. Another area of focus is the investigation of the potential synergistic effects of 3,4-Hexadien-1-ol, 5-methyl- with other compounds, such as chemotherapy drugs or other natural products. Additionally, further studies are needed to elucidate the mechanisms underlying the biological effects of 3,4-Hexadien-1-ol, 5-methyl- and to explore its potential applications in various disease states.
Scientific Research Applications
Geraniol has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis and asthma. Geraniol has also been found to have antioxidant properties, which can help protect against oxidative stress and cellular damage. Additionally, 3,4-Hexadien-1-ol, 5-methyl- has been investigated for its anticancer effects, particularly in the prevention and treatment of breast, lung, and colon cancers.
properties
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3,8H,4,6H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXYBRKKQSXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442626 | |
| Record name | 3,4-Hexadien-1-ol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Hexadien-1-ol, 5-methyl- | |
CAS RN |
54795-27-6 | |
| Record name | 3,4-Hexadien-1-ol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54795-27-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



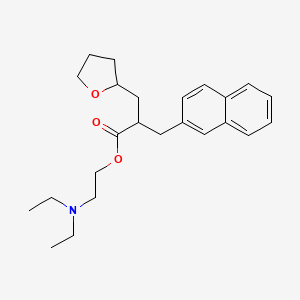
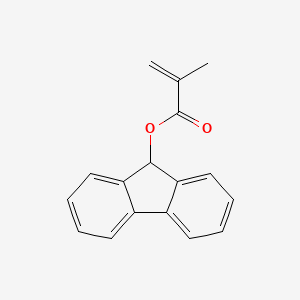
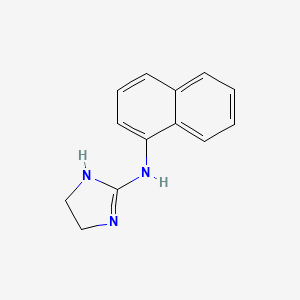

![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)

![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)

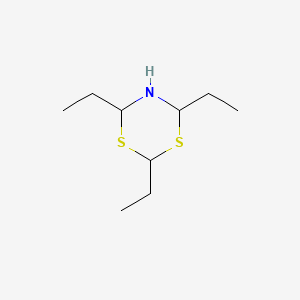


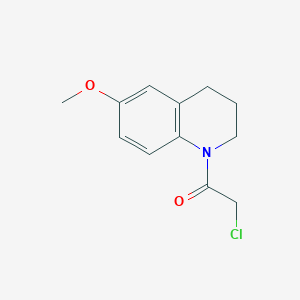
![Acetic acid-[17O2]](/img/structure/B3334272.png)
